

TCO-PEG6-NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TCO-PEG6-NHS ester

Cat. No.: B15543264

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This in-depth technical guide provides a comprehensive overview of **TCO-PEG6-NHS ester**, a key reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's properties, applications, and relevant experimental protocols.

Core Properties of TCO-PEG6-NHS Ester

Trans-cyclooctene (TCO) linkers are widely used in bioorthogonal chemistry due to their rapid reaction kinetics with tetrazine partners. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a six-unit PEG (PEG6), enhances the hydrophilicity of the molecule, which can improve solubility and reduce steric hindrance during conjugation reactions.^[1] The N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent modification of primary amines, commonly found in proteins and other biomolecules.

A summary of the key quantitative data for **TCO-PEG6-NHS ester** is presented in the table below.

Property	Value	References
Molecular Weight	602.67 g/mol	[2]
602.68 g/mol	[3]	
602.7 g/mol	[1][4]	
Molecular Formula	C28H46N2O12	
Purity	>95%	
>96%		
CAS Number	2353409-96-6	
Storage Conditions	-20°C	
Solubility	DMSO, DCM, DMF	

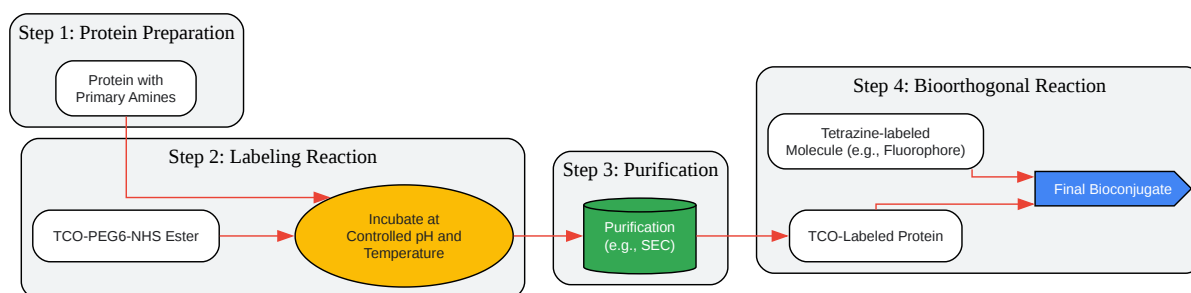
Applications in Research and Drug Development

TCO-PEG6-NHS ester is a versatile tool with a range of applications, primarily centered around the precise and efficient labeling of biomolecules.

- **Protein and Antibody Functionalization:** The NHS ester moiety readily reacts with primary amines on the surface of proteins, such as those on lysine residues, to form stable amide bonds. This process effectively attaches the TCO-PEG6 linker to the protein, making it available for subsequent bioorthogonal ligation with a tetrazine-modified molecule.
- **PROTAC Development:** This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
- **Advanced Materials Science:** TCO-labeled oligonucleotides can be incorporated into hydrogel matrices containing complementary tetrazine-modified components, allowing for the development of advanced biomaterials with precisely controlled properties.

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with **TCO-PEG6-NHS ester** and its subsequent reaction with a tetrazine-labeled molecule.



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Protein bioconjugation workflow.

Methodologies for Key Experiments

General Protocol for Protein Labeling

- **Protein Preparation:** Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. The presence of primary amine-containing buffers (e.g., Tris) should be avoided as they will compete with the protein for reaction with the NHS ester.
- **Reagent Preparation:** Immediately before use, dissolve the **TCO-PEG6-NHS ester** in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- **Labeling Reaction:** Add a calculated molar excess of the **TCO-PEG6-NHS ester** solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

- Purification: Remove the unreacted **TCO-PEG6-NHS ester** and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
- Characterization: Confirm the successful labeling of the protein through techniques such as mass spectrometry (to determine the degree of labeling) or functional assays to ensure the protein's activity has not been compromised.

Bioorthogonal Reaction with Tetrazine

The TCO-labeled protein can then be reacted with a tetrazine-functionalized molecule in what is known as an inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is extremely fast and highly specific, proceeding rapidly even at low concentrations and in complex biological media.

- Reaction Setup: Combine the TCO-labeled protein with the tetrazine-conjugated molecule in a suitable buffer.
- Incubation: The reaction is typically complete within minutes at room temperature.
- Analysis: The resulting bioconjugate can be analyzed using various techniques, such as SDS-PAGE, fluorescence imaging (if a fluorescent tetrazine was used), or other relevant analytical methods.

Stability and Storage

It is important to note that TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, **TCO-PEG6-NHS ester** should be stored at -20°C. Depending on the supplier, shipment may require dry ice to maintain stability.

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References

- [1. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm \[broadpharm.com\]](#)
- [2. TCO-PEG6-NHS ester, CAS 2353409-96-6 | AxisPharm \[axispharm.com\]](#)
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